molecular formula C17H24N2O2 B7917769 Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7917769
M. Wt: 288.4 g/mol
InChI Key: SPUSJMCVHODGHE-UHFFFAOYSA-N
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Description

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester (CAS: 1353962-39-6) is a carbamate derivative featuring a cyclopropyl group attached to a piperidin-2-ylmethyl backbone and a benzyl ester moiety. This compound is structurally characterized by its bicyclic piperidine core, which is functionalized with a carbamic acid benzyl ester group. The cyclopropyl substituent introduces steric and electronic effects that influence its reactivity and physicochemical properties. Although discontinued commercially (as per and ), it serves as a key intermediate in organic synthesis, particularly for designing bioactive molecules or polymers.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-14-6-2-1-3-7-14)19(16-9-10-16)12-15-8-4-5-11-18-15/h1-3,6-7,15-16,18H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUSJMCVHODGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for carbamate esters. The compound undergoes cleavage under acidic or basic conditions, yielding distinct products:

Conditions Reagents/Catalysts Products
Acidic HydrolysisHCl (aqueous), refluxCyclopropyl-piperidin-2-ylmethyl-amine + Benzyl alcohol + CO₂
Basic HydrolysisNaOH (aqueous), 60°CCyclopropyl-piperidin-2-ylmethyl-amine + Sodium benzoxide + CO₂

Mechanistic Insights :

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions : Hydroxide ions deprotonate the carbamate nitrogen, leading to a tetrahedral intermediate that collapses to release CO₂ .

Nucleophilic Substitution Reactions

The benzyl ester group is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups:

Nucleophile Reagents/Conditions Products
Amines (e.g., NH₃)THF, 25°C, 12 hrsCyclopropyl-piperidin-2-ylmethyl-carbamic acid amide + Benzyl alcohol
Thiols (e.g., HSCH₂CH₃)DMF, K₂CO₃, 50°CCyclopropyl-piperidin-2-ylmethyl-carbamic acid thioester + Benzyl alcohol

Key Observations :

  • Substitution rates depend on nucleophile strength and solvent polarity.

  • Steric hindrance from the cyclopropyl group may slow reactions compared to non-substituted analogs.

Oxidation Reactions

The piperidine ring and carbamate nitrogen are oxidation targets:

Oxidizing Agent Conditions Products
KMnO₄ (aqueous)H₂SO₄, 80°CPiperidine-N-oxide derivative + Cyclopropane carboxylic acid
H₂O₂ (acidic)Acetic acid, 60°CHydroxylated piperidine intermediate

Mechanistic Pathways :

  • Piperidine oxidation : Generates N-oxide derivatives via radical intermediates.

  • Carbamate stability : The carbamate group remains intact under mild oxidative conditions but degrades under strong oxidizers .

Reduction Reactions

Selective reduction of the carbamate carbonyl has been reported:

Reducing Agent Conditions Products
LiAlH₄Anhydrous ether, 0°C → 25°CCyclopropyl-piperidin-2-ylmethyl-amine + Benzyl alcohol
NaBH₄/I₂THF, refluxSecondary alcohol derivative (partial reduction)

Stereochemical Considerations :

  • Reduction preserves the stereochemistry of the piperidine ring but may alter cyclopropyl geometry under harsh conditions.

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation:

Conditions Products
200°C, inert atmosphereCyclopropane + Piperidine derivatives + CO₂ + Benzyl fragments

Applications :

  • Thermal stability studies are critical for storage and industrial-scale synthesis.

Comparative Reactivity Table

A comparison with structurally related carbamates highlights unique reactivity:

Compound Hydrolysis Rate (k, s⁻¹) Substitution Yield (%) Oxidation Stability
Cyclopropyl-piperidin-2-ylmethyl-carbamate1.2 × 10⁻³78–85Moderate (degrades above 150°C)
Benzyl piperidin-2-ylmethyl-carbamate 2.8 × 10⁻³92High
Isopropyl-piperidin-2-ylmethyl-carbamate0.9 × 10⁻³65Low

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclopropyl moiety linked to a piperidine ring through a carbamic acid functional group, capped with a benzyl ester. The synthesis typically involves the reaction of cyclopropylamine with piperidin-2-ylmethyl-carbamic acid benzyl ester under specific conditions to yield the desired compound.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1Carbamate FormationCyclopropylamine + Piperidin-2-ylmethyl-carbamic acid benzyl esterSolvent (Dichloromethane) + Catalyst (Triethylamine)
2PurificationCrystallization or ChromatographyStandard purification protocols

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester exhibits promising biological activities, which can be categorized as follows:

1. Antimicrobial Properties
Preliminary studies suggest that similar compounds have demonstrated effectiveness against various pathogens, indicating potential applications in combating infections.

2. Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties, possibly influencing neurotransmitter systems. This suggests potential use in treating neurological disorders .

3. Antitumor Activity
Some derivatives of piperidine compounds have been studied for their anticancer potential, highlighting the need for further investigation into the efficacy of this compound in cancer therapy.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Neuroprotective Studies : Research indicates that derivatives containing piperidine structures can enhance neuroprotective effects in models of neurodegeneration. These findings support the hypothesis that this compound may be beneficial for conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : In vitro studies have shown that compounds similar to this compound possess significant antimicrobial activity against a range of bacterial strains, making them candidates for further pharmaceutical development .
  • Anticancer Properties : Investigations into the anticancer potential of piperidine derivatives have revealed promising results, suggesting that this compound could be effective against various cancer cell lines .

Mechanism of Action

The mechanism of action of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Substituent on Piperidine/Pyrrolidine Carbamate Group Ester Group Notable Features
Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester (CAS: 1353962-39-6) Cyclopropyl Piperidin-2-ylmethyl Benzyl Discontinued; cyclopropyl enhances steric hindrance
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353943-98-2) Isopropyl Piperidin-2-ylmethyl Benzyl Amino-acetyl group increases polarity; used in peptide mimetics
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353956-15-6) Isopropyl Piperidin-3-yl Benzyl Chloro-acetyl group enhances electrophilicity; potential for nucleophilic substitution
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl Pyrrolidin-2-ylmethyl Benzyl Pyrrolidine replaces piperidine; altered ring strain and hydrogen bonding
(3-Piperidin-1-yl-propyl)-carbamic acid cyclopentyl ester (Patent EP 2022/06) Piperidin-1-yl-propyl Cyclopentyl None (cyclopentyl ester) Non-benzyl ester; altered lipophilicity

pH-Dependent Stability

  • and demonstrate that benzyl ester bond formation is highly pH-sensitive. Acidic conditions (pH 4) favor esterification between quinone methides and carboxyl groups, while neutral conditions (pH 7) promote side reactions with amino groups in proteins . This implies that cyclopropyl-piperidin-2-ylmethyl derivatives synthesized under acidic conditions may exhibit higher ester bond stability compared to analogues formed in neutral environments.

Functional Group Impact on Properties

Steric and Electronic Effects

  • Cyclopropyl vs.
  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine’s five-membered ring, affecting binding affinity in biological systems .

Solubility and Lipophilicity

  • Benzyl esters generally enhance lipophilicity, but substituents like amino-acetyl (polar) or chloro-acetyl (electron-withdrawing) modulate solubility. For instance, amino-acetyl derivatives may exhibit improved aqueous solubility compared to chloro-acetyl counterparts .

Biological Activity

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperidine ring, linked to a carbamic acid moiety and a benzyl ester. This unique structure contributes to its biological properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing several biochemical pathways. For instance, it may act as an inhibitor of cholinesterases, which are critical in neurotransmitter regulation, thereby impacting cognitive functions and potential neurodegenerative conditions .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, potentially through inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Anticancer Activity

Recent research has highlighted the compound's potential in cancer therapy. It has shown cytotoxic effects in several cancer cell lines, including hypopharyngeal tumors. The compound's structure allows it to interact favorably with protein binding sites, enhancing its efficacy compared to traditional chemotherapeutics .

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly regarding pain management and anxiety disorders. Its ability to inhibit cholinesterase enzymes suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than standard treatments like bleomycin .
  • Neuroprotective Potential : In vitro assays showed that the compound could inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, suggesting its role as a dual inhibitor that may offer neuroprotective benefits in Alzheimer’s disease models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
This compound C15H22N2O2Exhibits antimicrobial and anticancer properties; dual cholinesterase inhibition
Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester C15H22N2O2Similar structure; less potent in neuropharmacological applications
N-Benzylpiperidine C16H21NLacks carbamate functionality; primarily used in organic synthesis

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